(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride
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Overview
Description
“(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2S” notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of a compound like “(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” can be determined using techniques such as X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” would depend on its functional groups. As an amine and alcohol, it could participate in a variety of reactions .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For example, similar compounds like menthol have a specific melting point and boiling point .
Scientific Research Applications
- Application : (1R,2S)-4-Aminocyclohexane-1,2-diol hydrochloride is an inhibitor of glucosidases. It mimics the glycoside intermediate or the protonated glycoside, making it valuable for studying enzyme inhibition mechanisms .
Glycosidase Inhibition
Therapeutic Agents for Metabolic Disorders
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R,2S)-4-aminocyclohexane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h4-6,8-9H,1-3,7H2;1H/t4?,5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMGGVVSSPGRK-PWYMXSNASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1N)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]([C@@H]1O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride | |
CAS RN |
2137432-69-8 |
Source
|
Record name | rac-(1R,2S)-4-aminocyclohexane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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